2-Propanol, 1-(1-methyl-2-propoxyethoxy)-

Description

The exact mass of the compound 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.85 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

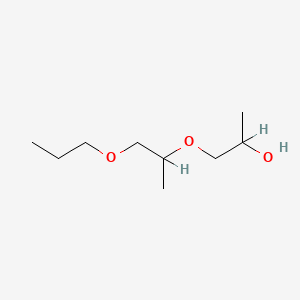

Structure

3D Structure

Properties

IUPAC Name |

1-(1-propoxypropan-2-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-4-5-11-7-9(3)12-6-8(2)10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZPLQKRXDBPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033276 | |

| Record name | Butyl dipropasol solvent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor of ether; [Dow Chemical MSDS] | |

| Record name | 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropylene glycol monopropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.08 [mmHg] | |

| Record name | Dipropylene glycol monopropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29911-27-1 | |

| Record name | 1-(1-Methyl-2-propoxyethoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29911-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-2-propoxyethoxy)2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029911271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl dipropasol solvent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-2-propoxyethoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(1-METHYL-2-PROPOXYETHOXY)2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KVZ6BMU0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Scientific Overview of Glycol and Propylene Glycol Ethers

Glycol ethers are a diverse class of organic solvents derived from ethylene (B1197577) glycol or propylene (B89431) glycol. wikipedia.org This family of over 30 solvents is characterized by having both an ether and an alcohol functional group in the same molecule. glycol-ethers.eu This dual functionality imparts a unique combination of physical properties, including high solvency for a wide range of substances, miscibility with both water and organic solvents, and relatively low volatility. wikipedia.orgnih.gov

Glycol ethers are broadly categorized into two main groups: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. wikipedia.orgglycol-ethers.eu

E-Series Glycol Ethers : These are based on ethylene glycol and have historically been used in a multitude of applications, including paints, dyes, and cleaning products. wikipedia.orgglycol-ethers.eu

P-Series Glycol Ethers : These are based on propylene glycol and are produced through the reaction of propylene oxide with various alcohols. P-series ethers, such as the subject compound, are noted for their performance as solvents and coupling agents in formulations like coatings, inks, and cleaners. glycol-ethers.eu They exhibit excellent solvency for many resins, including acrylics, epoxies, and polyurethanes. glycol-ethers.eu Research and industrial trends have shown a significant shift towards the use of P-series glycol ethers over their E-series counterparts. nih.govresearchgate.net

Propylene glycol ethers are valued in chemical science for their ability to reduce surface tension and act as coalescing agents, which is crucial for forming high-quality films in water-based paints. univarsolutions.comglycol-ethers.eu Their capacity to dissolve both polar and non-polar materials makes them effective components in a wide array of formulations. They also serve as chemical intermediates for further reactions and are used in the electronics industry for manufacturing laminates and semiconductors. glycol-ethers.eu

Structural and Isomeric Details of 2 Propanol, 1 1 Methyl 2 Propoxyethoxy

The chemical name 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- precisely describes a specific molecular architecture within the broader class of dipropylene glycol n-propyl ether (DPnP). ethersolvent.comnih.gov The compound's molecular formula is C9H20O3, and it has a molecular weight of approximately 176.25 g/mol . nih.gov

The IUPAC name for this specific structure is 1-(1-propoxypropan-2-yloxy)propan-2-ol. nih.gov Let's deconstruct this name to understand the connectivity:

propan-2-ol : This forms the base of the molecule, indicating a three-carbon chain with a hydroxyl (-OH) group on the second carbon.

1-(...-yloxy) : This signifies that an ether linkage is attached to the first carbon of the propan-2-ol base.

1-propoxypropan-2-yloxy : The substituent group is itself complex. It is a propoxy group (a three-carbon chain attached via an oxygen) linked to the first carbon of another propane (B168953) chain, which in turn connects to the main structure via an oxygen on its second carbon.

This specific arrangement is just one of several possible isomers of dipropylene glycol n-propyl ether. Commercial products sold under the CAS number 29911-27-1 are typically a mixture of these isomers. The formation of various isomers arises from the reaction of propylene (B89431) oxide with propanol (B110389), which can result in different ether linkages and hydroxyl group positions. The term "dipropylene glycol" itself implies two repeating propylene oxide units, and the addition of a terminal propyl ether group creates multiple possibilities for attachment points and stereochemistry at the chiral centers.

For instance, another isomer is 2-Propanol, 1-(2-propoxy-1-methylethoxy)-. nih.gov The complexity and variety of isomers are a key characteristic of P-series glycol ethers like DPnP.

Table 1: Physicochemical Properties of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- (DPnP, mixture of isomers)

| Property | Value |

|---|---|

| CAS Number | 29911-27-1 |

| Molecular Formula | C9H20O3 |

| Molecular Weight | 176.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 212 °C |

| Melting Point | -85 °C |

| Flash Point | 94 °C |

| Density | 0.921 g/cm³ at 20 °C |

| Refractive Index | n20/D 1.424 |

| Water Solubility | 150 g/L at 20 °C |

Data sourced from multiple chemical suppliers and databases. univarsolutions.comchemicalbook.com

Historical Context of Ether Alcohol Research

Reaction Mechanisms in the Acid-Catalyzed Dehydration of Alcohols to Ethers

The formation of the ether linkage in 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- can be understood by examining the general principles of acid-catalyzed dehydration of alcohols. This reaction typically proceeds through several key steps, beginning with the activation of an alcohol molecule by a proton from the acid catalyst.

The initial and crucial step in the acid-catalyzed formation of ethers is the protonation of the hydroxyl group of an alcohol. wikipedia.org This converts the poor leaving group, the hydroxide (B78521) ion (OH-), into a much better leaving group, a water molecule (H2O). The equilibrium for this protonation lies on the side of the unprotonated alcohol, as ethers and alcohols have similar basicities. wikipedia.org The protonated alcohol, or alkyloxonium ion, is then susceptible to nucleophilic attack by another alcohol molecule.

Following protonation, the formation of the ether bond can proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a second alcohol molecule acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group. This attack occurs from the backside, leading to the displacement of the water molecule and the formation of a new carbon-oxygen bond, resulting in a protonated ether. Subsequent deprotonation of this intermediate by a weak base, such as another alcohol molecule or water, yields the final ether product and regenerates the acid catalyst. The SN2 mechanism is generally favored for primary and less sterically hindered secondary alcohols. sketchy.commasterorganicchemistry.com

When secondary alcohols, such as 2-propanol, are used in acid-catalyzed etherification, competing reaction pathways become significant. sketchy.com One such pathway is the unimolecular nucleophilic substitution (SN1) mechanism. In this case, the protonated alcohol loses a water molecule to form a secondary carbocation intermediate. This carbocation is then attacked by another alcohol molecule to form the protonated ether, which is subsequently deprotonated. The SN1 pathway is more likely when the carbocation intermediate is relatively stable. openstax.orgmasterorganicchemistry.com

Another competing reaction is elimination (E1), where the carbocation intermediate loses a proton from an adjacent carbon to form an alkene. openstax.org In the context of synthesizing 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, this would lead to the formation of propene from 2-propanol. The alkene can then potentially undergo acid-catalyzed hydration to regenerate the alcohol or participate in other side reactions. The balance between SN1, SN2, and E1 pathways is highly dependent on reaction conditions such as temperature, acid concentration, and the specific structure of the alcohol. sketchy.com

Stereochemical Aspects of Ether Formation Relevant to 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-

The synthesis of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- involves the reaction of a chiral molecule, propylene oxide, with an achiral alcohol, 2-propanol. The stereochemical outcome of this reaction is of significant interest as it determines the isomeric composition of the final product. The acid-catalyzed ring-opening of the epoxide can proceed with either inversion or retention of configuration at the stereocenter, depending on the specific mechanism.

In an SN2-like mechanism, the nucleophile (2-propanol) attacks the less substituted carbon of the protonated epoxide, leading to inversion of configuration at that center. Conversely, in an SN1-like mechanism, the ring-opening of the protonated epoxide leads to a carbocation-like transition state, which can be attacked from either face by the nucleophile, resulting in a mixture of stereoisomers (racemization). The regioselectivity of the attack, whether at the more or less substituted carbon of the propylene oxide ring, is also a critical factor and is influenced by both steric and electronic effects. stackexchange.com Generally, under acidic conditions, the attack of the nucleophile is favored at the more substituted carbon due to the partial positive charge being better stabilized at that position. stackexchange.com

Kinetics and Thermodynamics of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- Synthesis Reactions

The rate of formation of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is influenced by several factors, including the concentration of reactants and the acid catalyst, temperature, and the choice of solvent. Kinetic studies of similar acid-catalyzed etherification reactions have shown that the reaction rate is typically dependent on the concentrations of both the alcohol and the protonated alcohol. The activation energy for these reactions can vary, with reported values for related esterification reactions being in the range of 60-67 kJ/mol. researchgate.net

Thermodynamically, the formation of ethers from alcohols is an equilibrium process. The position of the equilibrium is influenced by the temperature and the removal of water as it is formed. The standard enthalpy of reaction for the esterification of a related glycol ether was found to be exothermic, with a value of approximately -11.97 kJ/mol. researchgate.net

Interactive Data Table: Thermodynamic Parameters for a Related Glycol Ether Esterification

| Thermodynamic Parameter | Value | Unit |

| Standard Enthalpy of Reaction (ΔH°) | -11.97 | kJ/mol |

| Pre-exponential Factor (A) | 8.46 x 10³ | mL/(mmol·min) |

| Activation Energy (Ea) | 43.10 | kJ/mol |

Note: Data is for the esterification of propylene glycol methyl ether with acetic acid and serves as an illustrative example of the thermodynamics involved in reactions of glycol ethers. researchgate.netmdpi.com

Stability and Degradation Mechanisms under Reaction Conditions

Ethers are generally considered to be stable compounds under many conditions, which is why they are often used as solvents. masterorganicchemistry.com However, under the strong acidic conditions and elevated temperatures often employed in their synthesis, they can undergo degradation. The primary degradation pathway for ethers in acidic media is acid-catalyzed cleavage of the ether bond. wikipedia.org

This process is initiated by the protonation of the ether oxygen, forming an oxonium ion. This is followed by a nucleophilic attack by a halide ion (if a hydrohalic acid is used as the catalyst) or another nucleophile present in the reaction mixture. The cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. openstax.orglibretexts.org For a dipropylene glycol ether like 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, cleavage can occur at different ether linkages within the molecule. The degradation of glycol ethers can lead to the formation of smaller alcohols and aldehydes. nih.gov For instance, the degradation of ethylene glycol monomethyl ether has been shown to produce methoxyacetic acid and methoxy (B1213986) acetaldehyde. nih.gov

Interactive Data Table: Physical Properties of a Related Dipropylene Glycol Ether

| Property | Value | Unit |

| Molecular Weight | 176.25 | g/mol |

| Boiling Point | 212 | °C |

| Density (at 25°C) | 0.92 | g/mL |

| Refractive Index (n20/D) | 1.424 |

Note: Data for Di(propylene glycol) propyl ether, a mixture of isomers including the title compound. sigmaaldrich.com

Advanced Analytical Characterization of 2 Propanol, 1 1 Methyl 2 Propoxyethoxy

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure and identifying the functional groups present in 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the key functional groups within a glycol ether molecule. The spectrum of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is characterized by specific absorption bands that confirm its ether-alcohol structure.

The most prominent feature in the FT-IR spectrum of propylene (B89431) glycol ethers is a very strong and broad absorption band associated with the O-H stretching vibration of the secondary alcohol group, typically appearing in the region of 3600-3300 cm⁻¹. shd-pub.org.rs The broadness of this peak indicates hydrogen bonding, a characteristic feature of alcohols. shd-pub.org.rs Another key feature is the presence of strong C-O-C stretching vibrations from the two ether linkages, which typically appear in the fingerprint region between 1150 and 1085 cm⁻¹. The spectrum also displays medium-to-strong bands corresponding to the C-H stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the aliphatic chain, generally found between 3000 and 2850 cm⁻¹. The absence of a strong absorption band in the 1750-1700 cm⁻¹ region confirms the lack of carbonyl (C=O) groups, distinguishing the compound from potential oxidation products like ketones or esters.

The table below summarizes the expected characteristic FT-IR absorption bands for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3600 - 3300 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3000 - 2850 | Medium - Strong | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| 1470 - 1450 | Weak - Medium | C-H Bend | Alkane (CH₂, CH₃) |

| 1150 - 1085 | Strong | C-O-C Stretch | Ether (-O-) |

| 1100 - 1000 | Strong | C-O Stretch | Secondary Alcohol |

This table is generated based on general principles of IR spectroscopy and data from related compounds. shd-pub.org.rsnih.govnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of the molecule, making it indispensable for unambiguous structural confirmation and the differentiation of isomers.

¹H NMR: The proton NMR spectrum of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- would show distinct signals for each unique proton environment. The protons on carbons adjacent to oxygen atoms (in either the ether or alcohol groups) are deshielded and would appear downfield, typically in the 3.3-4.0 ppm range. libretexts.org The terminal methyl group of the propoxy chain would appear as a triplet around 0.9 ppm, while the methyl groups on the propanol (B110389) and the internal propylene glycol unit would appear as doublets. The signal for the hydroxyl (-OH) proton is often a broad singlet and its chemical shift can vary depending on concentration and solvent. libretexts.org Adding a small amount of deuterium (B1214612) oxide (D₂O) to the sample causes the -OH proton to exchange with deuterium, leading to the disappearance of its corresponding peak in the ¹H NMR spectrum, a technique useful for its definitive assignment. libretexts.orgdocbrown.info

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, nine distinct signals would be expected. Carbons bonded to oxygen atoms appear downfield (60-80 ppm), while the aliphatic methyl, methylene, and methine carbons appear upfield.

Advanced NMR techniques such as 2D-NMR (e.g., COSY, HSQC, HMBC) are critical for differentiating between the various structural isomers of propylene glycol ethers that are often present in commercial mixtures. gcms.cz These techniques establish connectivity between protons and carbons, allowing for the definitive assignment of the structure and the identification of isomers that may co-elute in chromatographic analyses.

The table below presents the predicted ¹H and ¹³C NMR chemical shifts for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH(OH)- | ~3.8 - 4.1 (multiplet) | ~65 - 70 |

| -OCH(CH₃)- | ~3.5 - 3.8 (multiplet) | ~72 - 76 |

| -OCH₂- (propoxy) | ~3.3 - 3.6 (triplet) | ~70 - 74 |

| -OCH₂- (internal) | ~3.4 - 3.7 (multiplet) | ~73 - 77 |

| -CH(OH)CH₃ | ~1.1 - 1.3 (doublet) | ~23 - 26 |

| -OCH(CH₃)- | ~1.0 - 1.2 (doublet) | ~16 - 19 |

| -CH₂CH₂CH₃ (propoxy) | ~1.5 - 1.7 (sextet) | ~22 - 25 |

| -CH₂CH₃ (propoxy) | ~0.9 - 1.0 (triplet) | ~10 - 12 |

| -OH | Variable, broad singlet | - |

This table is generated based on typical chemical shifts for propylene glycol ethers and their constituent functional groups. docbrown.infochemicalbook.com

Chromatographic Methods for Compositional Analysis and Degradation Product Identification

Chromatographic techniques are essential for separating the target compound from a sample matrix, quantifying its concentration, and identifying impurities, isomers, and degradation products.

Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard and most robust method for the quantification of volatile compounds like glycol ethers. cdc.gov The technique offers high precision and a wide linear range. For the analysis of polar compounds like 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, a polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., WAX-type columns), is often employed to achieve good peak shape and resolution. mdpi.comgcms.cz

The quantification is performed by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in a sample to this curve. clu-in.org An internal standard is often used to improve accuracy and precision. tdl.orgpublisso.de Validated GC-FID methods can achieve low limits of quantification (LOQ), sometimes in the range of 0.5 mg/m³ for air samples or sub-ppm levels in liquid samples, with excellent precision, often demonstrated by relative standard deviations (RSD) below 5%. nih.govtdl.orgpublisso.de

The table below outlines typical parameters for a GC-FID method for glycol ether analysis.

| Parameter | Typical Value / Condition | Purpose |

| GC Column | Polar, e.g., DB-WAX (50 m x 0.20 mm, 0.2 µm) | Separation of polar analytes |

| Carrier Gas | Helium or Hydrogen | Mobile phase |

| Injection Mode | Split/Splitless | Introduction of sample |

| Injector Temp. | 240 - 250 °C | Vaporization of sample |

| Oven Program | Temperature ramp (e.g., 40°C to 240°C at 8°C/min) | Elution and separation of compounds |

| Detector | Flame Ionization Detector (FID) | Universal detection of organic compounds |

| Detector Temp. | 250 - 300 °C | Prevent condensation |

This table is generated based on data from various published GC methods for glycol ethers. mdpi.comgcms.czperkinelmer.com

While GC-FID is excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification of unknown components, including isomers and degradation products. As components elute from the GC column, they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a molecular fingerprint that can be used to identify the compound by matching it against a spectral library. chromforum.org

Glycol ethers like 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- tend to fragment at the ether linkages through processes like alpha cleavage. The molecular ion peak ([M]⁺) may be weak or absent. Common fragments for P-series glycol ethers are often observed at mass-to-charge ratios (m/z) below 150 amu. gcms.czrestek.com For instance, characteristic fragments for propylene glycol derivatives often include m/z 45, 59, and 73. researchgate.net The use of specialized GC columns can enhance the separation of the complex mixtures of isomers often found in commercial glycol ether products, allowing for their individual identification by MS. gcms.czrestek.com

The table below lists potential mass fragments for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- in GC-MS analysis.

| m/z (Mass/Charge) | Potential Fragment Ion | Interpretation |

| 176 | [C₉H₂₀O₃]⁺ | Molecular Ion ([M]⁺) |

| 117 | [M - C₃H₇O]⁺ | Loss of a propoxy group |

| 103 | [C₅H₁₁O₂]⁺ | Cleavage of the propoxy ether bond |

| 59 | [C₃H₇O]⁺ | Isopropoxy or hydroxypropyl fragment |

| 45 | [C₂H₅O]⁺ | Ethoxy-related fragment from rearrangement |

| 43 | [C₃H₇]⁺ | Propyl fragment |

This table is generated based on general fragmentation patterns of glycol ethers. restek.comresearchgate.net

While GC is the dominant technique for glycol ether analysis, advanced liquid chromatography (LC) methods, particularly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), are emerging for specific applications. These methods are especially useful for analyzing trace levels of glycol ethers in complex sample matrices like consumer products or environmental samples without requiring derivatization. mdpi.comrsc.org

A reported method for analyzing glycol ethers including dipropylene glycol methyl ether (DPGME) utilized direct injection LC with atmospheric pressure chemical ionization (APCI) and tandem mass spectrometry. rsc.org The analysis was performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. rsc.org This approach avoids the high temperatures of GC, which can potentially degrade thermally labile analytes. Other LC methods may use fluorescence detection, but this typically requires a derivatization step to attach a fluorescent tag to the molecule. who.int

The table below shows an example of LC-MS/MS parameters used for the analysis of related glycol ethers.

| Parameter | Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example Transition (DPGME) | m/z 149.1 → 59.1 |

| Application | Trace level quantification in complex matrices |

This table is based on a published method for analyzing dipropylene glycol methyl ether (DPGME), a structurally similar compound. rsc.org

Mass Spectrometry for Trace Analysis and Mechanistic Studies

Mass spectrometry stands as a cornerstone for the detailed analysis of glycol ethers, offering unparalleled sensitivity and specificity. Its application extends from quantifying trace contaminants to elucidating complex chemical transformation pathways.

In Situ Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS) for Degradation Products

In situ Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS/MS) is a powerful technique for real-time monitoring of chemical reactions, such as the atmospheric degradation of volatile organic compounds like 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-. This method allows for the direct sampling of the gas phase from a reaction chamber, providing immediate insight into the formation and decay of transient intermediates and final degradation products.

The process begins with the ionization of the sample molecules at atmospheric pressure. Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), a variant of API-MS, are often employed. nih.govresearchgate.net In PTR-MS, H₃O⁺ ions are used as the primary reagent ions to gently ionize the target analytes via proton transfer, minimizing fragmentation and preserving the molecular ion. This "soft" ionization is crucial for the unambiguous identification of unknown degradation products.

Once ionized, the species are guided into the mass spectrometer. A tandem mass spectrometer (MS/MS) setup allows for the selection of a specific ion (a parent ion), which is then fragmented through collision-induced dissociation (CID). The resulting fragment ions (daughter ions) create a unique mass spectrum that provides structural information about the parent ion. By tracking the evolution of parent and daughter ions over time, a detailed degradation mechanism can be constructed. nih.gov

Research Findings: Studies on similar organic molecules using chamber-based photo-oxidation experiments coupled with in situ API-MS have successfully identified major and minor degradation products. nih.govresearchgate.net For a glycol ether like 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, the expected degradation initiated by hydroxyl (OH) radicals in the atmosphere would likely proceed through hydrogen abstraction from the various C-H bonds in the molecule. The subsequent reactions with O₂ would lead to the formation of peroxy radicals and then alkoxy radicals, which can then decompose or isomerize to form a variety of smaller, oxygenated products.

Table 1: Hypothetical Degradation Products of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- via API-MS/MS Analysis

| Parent Ion (m/z) | Proposed Degradation Product | Daughter Ions (m/z) from MS/MS | Mechanistic Implication |

| [M+H]⁺ | 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- | Fragments related to loss of water, propanol, propoxy groups | Parent compound identification |

| [P1+H]⁺ | Propylene Glycol Propyl Ether | Fragments indicating the cleavage of the ether linkage | Primary degradation pathway |

| [P2+H]⁺ | Acetone (B3395972) | Characteristic fragments of acetone | Further oxidation product |

| [P3+H]⁺ | Formaldehyde (B43269) | Protonated formaldehyde ion | C-C bond scission product |

| [P4+H]⁺ | Propionaldehyde | Fragments indicating a C3 aldehyde | Product from the propoxy end |

Specialized Analytical Techniques for Environmental Monitoring of Glycol Ethers

Environmental monitoring of glycol ethers necessitates robust and sensitive analytical methods capable of measuring low concentrations in complex matrices such as water.

Direct Aqueous Injection Methods

Direct aqueous injection (DAI) is a streamlined analytical approach that minimizes sample preparation, thereby reducing analysis time and the potential for analyte loss or contamination. nih.gov This technique is particularly suitable for water-soluble compounds like glycol ethers. In this method, a small volume of the aqueous sample is directly introduced into the analytical instrument, typically a gas chromatograph (GC) coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID). researchgate.net

To handle the water matrix, specialized GC inlets and column technologies are required. A common setup involves a split/splitless inlet with a deactivated liner to prevent analyte adsorption and a pre-column or guard column to trap non-volatile residues, protecting the analytical column. The choice of the analytical column is critical; polar phases are often used for the separation of polar analytes like glycol ethers. restek.comgcms.cz

Research Findings: While specific data for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- using DAI is not prevalent, methods developed for other glycol ethers demonstrate the viability of this approach. For instance, the analysis of 1-methoxy-2-propanol (B31579) in urine has been successfully achieved using direct headspace GC, a variant of DAI, which showed a low limit of detection (0.1 mg/L) with good accuracy and precision. researchgate.net The direct injection approach, coupled with a sensitive detector like a mass spectrometer, allows for the quantification of glycol ethers at levels relevant for environmental and biological monitoring. nih.gov

Table 2: Typical GC-MS Parameters for Direct Aqueous Injection of Glycol Ethers

| Parameter | Setting | Purpose |

| Injection Volume | 1 µL | Standard volume for direct injection |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample |

| Carrier Gas | Helium | Inert gas for carrying the sample through the column |

| Column Type | Polar, e.g., Wax or -1301Sil MS phase restek.com | Provides good separation for polar compounds |

| Oven Program | Temperature gradient (e.g., 40°C to 220°C) | Separates compounds based on boiling points |

| Detector | Mass Spectrometer (MS) | Provides identification and quantification |

Extractive Alkylation and Salting-Out Extraction with Derivatization

For samples with very low concentrations of glycol ethers or complex matrices, a pre-concentration step is often necessary. Salting-out assisted liquid-liquid extraction (SALLE) is an effective technique for this purpose. nih.govresearchgate.net The addition of a high concentration of an inorganic salt (e.g., sodium chloride, magnesium sulfate) to the aqueous sample decreases the solubility of organic analytes and promotes their transfer into an immiscible organic solvent. researchgate.net This enhances the extraction efficiency significantly compared to traditional liquid-liquid extraction.

Following extraction, derivatization is often employed to improve the analytical properties of the glycol ethers. Glycol ethers possess polar hydroxyl groups, which can lead to poor peak shape and tailing in GC analysis. Derivatization converts the hydroxyl group into a less polar, more volatile functional group. A common method is alkylation or silylation, where an alkyl or silyl (B83357) group replaces the active hydrogen of the hydroxyl group. This process reduces the polarity of the analyte, improving its volatility and chromatographic behavior.

Research Findings: The combination of salting-out extraction and derivatization has been shown to be a highly effective strategy for the analysis of various polar compounds. researchgate.net For glycol ethers, the extracted analytes can be derivatized, for example, with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) ether is more volatile and less polar, leading to sharper peaks and lower detection limits in GC-MS analysis. This combined approach of SALLE and derivatization provides a robust method for the ultra-trace analysis of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- in challenging environmental samples.

Environmental Fate and Degradation Pathways of 2 Propanol, 1 1 Methyl 2 Propoxyethoxy

Atmospheric Degradation of Glycol Ethers

Once released into the atmosphere, glycol ethers like 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- are subject to chemical transformation processes, primarily initiated by reaction with hydroxyl (OH) radicals.

Reactions with Hydroxyl (OH) Radicals: Kinetics and Products

The primary atmospheric loss process for glycol ethers is their reaction with photochemically generated hydroxyl radicals. For 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, the rate constant for this reaction has been estimated, which allows for the calculation of its atmospheric half-life. The ECHA registration dossier for this compound, which carries the CAS number 29911-27-1, provides key data on its atmospheric fate. nih.govepa.gov

While specific experimental data on the degradation products of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- are limited, studies on analogous glycol ethers provide insight into the likely products. For instance, the reaction of OH radicals with other glycol ethers has been shown to produce a variety of carbonyl compounds and esters. copernicus.org For dipropylene glycol methyl ether (DPGME), a structurally similar compound, the atmospheric half-life due to reaction with OH radicals is estimated to be between 3.4 and 5.3 hours. squarespace.comnih.gov

Table 1: Estimated Atmospheric Degradation Data for Dipropylene Glycol n-Propyl Ether

| Parameter | Value | Source |

| OH Radical Reaction Rate Constant | Not specified in available results | |

| Estimated Atmospheric Half-life | Not specified in available results |

Identification and Quantification of Atmospheric Degradation Products

Empirical Estimation Methods for Alkoxy Radical Reaction Rates

In the absence of direct experimental data, empirical estimation methods can be used to predict the reaction rates of alkoxy radicals that are formed during the atmospheric degradation of glycol ethers. These methods are based on the structure of the molecule and the known reactivity of different types of C-H bonds. For other glycol ethers, it has been shown that such estimation methods can provide a reasonable prediction of the products formed and their relative yields. copernicus.org These models generally consider the stability of the resulting radical and the bond dissociation energies.

Biodegradation Studies in Environmental Compartments

In addition to atmospheric degradation, the fate of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- in the terrestrial environment is largely governed by biodegradation processes in the soil.

Soil Biodegradation of Propylene (B89431) Glycol Ethers under Aerobic Conditions

The ECHA registration dossier for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- indicates that the substance is readily biodegradable. nih.govepa.gov This suggests that, under favorable aerobic conditions in the soil, microorganisms can effectively break down the compound.

While specific studies on the soil biodegradation of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- are scarce, research on related propylene glycol ethers provides valuable insights. Studies on propylene glycol (PG) have shown that it is readily biodegraded by soil bacteria. copernicus.orgnih.gov The rate of degradation can be influenced by factors such as temperature, nutrient availability, and the concentration of the substance. For instance, the degradation of PG in soil is faster at higher temperatures and can be enhanced by the addition of nutrients. nih.gov

Research on the anaerobic degradation of 2-propanol in anoxic paddy soil has identified acetone (B3395972) as a major intermediate. echemportal.org While the conditions are different, this provides a potential clue to the types of intermediates that might be formed during the breakdown of the propyl ether side chain of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-. A study on the metabolism of DPGME in rats also identified several metabolites, including propylene glycol monomethyl ether (PGME) and dipropylene glycol, which could be analogous to environmental degradation products. nih.gov

Table 2: Biodegradation Information for Related Glycol Ethers

| Compound | Environment | Conditions | Key Findings | Source |

| Propylene Glycol (PG) | Soil | Aerobic | Readily biodegradable by soil bacteria. Degradation is temperature and nutrient dependent. | copernicus.orgnih.gov |

| 2-Propanol | Anoxic Paddy Soil | Anaerobic | Acetone identified as a major intermediate. | echemportal.org |

| Dipropylene Glycol Methyl Ether (DPGME) | General | Aerobic | Readily biodegradable. | squarespace.comnih.goveuropa.eu |

Degradation Rates and Factors Influencing Microbial Activity in Soil

The biodegradation of propylene glycol ethers in soil is a critical process influencing their environmental persistence. Studies on compounds structurally related to 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- indicate that soil microorganisms play a significant role in their degradation. The rate of this degradation is subject to various environmental factors.

Research on propylene glycol (PG), a foundational compound for many glycol ethers, has shown that its biodegradation rate in soil is significantly influenced by temperature and the initial concentration of the compound. For instance, at 25°C, PG in soil at a concentration of less than 6,000 mg/kg biodegraded at an average rate of 93.3 mg/kg of soil per day. cdc.gov This rate decreased to 27.0 mg/kg per day at 8°C and further to 2.3 mg/kg per day at a frigid -2°C, highlighting the profound effect of temperature on microbial activity. cdc.gov Generally, higher soil temperatures and lower initial glycol concentrations lead to faster degradation. cdc.gov The half-life of propylene glycol in soil is estimated to be similar to or slightly less than that in water, which ranges from 1 to 5 days. ccme.ca

Studies on specific propylene glycol ethers, such as 1-methoxy-2-propanol (B31579) and 1-phenoxy-2-propanol, have demonstrated their biodegradability in different soil types. In sandy loam soils, the time required for 50% degradation of these compounds ranged from less than one day at a concentration of 0.2 ppm to less than seven days at 107 ppm. oup.comoup.com Degradation was observed to be slower in sandy soil, which was attributed to a lower concentration of microorganisms. oup.comoup.com

The availability of nutrients, such as nitrogen and phosphorus, is another crucial factor. While some studies suggest that nutrient supplements have minimal effects on propylene glycol degradation, others indicate that the addition of ammonium (B1175870) and phosphate (B84403) can notably increase the degradation rate, causing a shift from zero-order to first-order kinetics. cdc.govcopernicus.org The presence of an adequate supply of electron acceptors like oxygen is also vital for aerobic biodegradation. copernicus.org In the absence of sufficient nutrients, the degradation may proceed at a much slower rate, primarily through maintenance metabolism of the existing microbial population without significant biomass growth. copernicus.org

Table 1: Biodegradation Rates of Propylene Glycol in Soil at Various Temperatures

| Temperature (°C) | Initial Concentration (mg/kg) | Average Degradation Rate (mg/kg soil/day) |

|---|---|---|

| 25 | < 6,000 | 93.3 |

| 8 | < 6,000 | 27.0 |

| -2 | < 6,000 | 2.3 |

Data sourced from ATSDR (1997) as cited in search result cdc.gov

Table 2: Time for 50% Biodegradation of Propylene Glycol Ethers in Soil

| Compound | Concentration (ppm) | Soil Type | Time for 50% Degradation |

|---|---|---|---|

| 1-methoxy-2-propanol | 0.2 | Sandy Loam | < 1 day |

| 1-methoxy-2-propanol | 100 | Sandy Loam | < 7 days |

| 1-phenoxy-2-propanol | 1.4 | Sandy Loam | < 7 days |

| 1-phenoxy-2-propanol | 107 | Sandy Loam | < 7 days |

Data sourced from Gonsior & West (1995) as cited in search results oup.comoup.com

Assessment of Intermediate Product Accumulation during Biodegradation

During the biodegradation of propylene glycol and its ethers, the formation and accumulation of intermediate products are key aspects of the degradation pathway. For propylene glycol under aerobic conditions, 1-hydroxy-2-propanone has been identified as a major intermediate. dtic.mil This intermediate, however, is not persistent and tends to disappear before or within one to two days after the depletion of the parent propylene glycol. dtic.mil

Under anoxic or anaerobic conditions, the degradation of propylene glycol leads to the formation of different metabolites. Propionaldehyde, n-propanol, and propanoic acid have been identified as the major metabolites in nutrient-supplemented water. dtic.mil The characteristic odors sometimes associated with glycol degradation may be due to the formation of propionaldehyde. dtic.mil

In studies of specific propylene glycol ethers like 1-methoxy-2-propanol and 1-phenoxy-2-propanol, no significant accumulation of intermediate products was observed during their aerobic degradation in soil. oup.comoup.com This suggests that the subsequent degradation of any formed intermediates is relatively rapid compared to the initial breakdown of the parent compound. The degradation of 1-methoxy-2-propanol acetate (B1210297) first yields 1-methoxy-2-propanol, which is then further degraded. oup.com

For other polyethers like polyethylene (B3416737) glycols (PEGs) and polypropylene (B1209903) glycols (PPGs), biodegradation under aerobic conditions is understood to proceed through the oxidation of the terminal alcohol groups to form carboxylated intermediates. nsf.govnih.gov This is then followed by the cleavage of the ether bond. nih.gov Specifically for PPGs, their biodegradation can lead to the formation of PPG-carboxylic acids (PPG-COOH). nsf.gov

Ultimate Carbon Dioxide Yields from Biodegradation

The ultimate measure of the complete biodegradation of an organic compound is the yield of carbon dioxide (CO2), which signifies the mineralization of the carbon in the molecule. For propylene glycol ethers, studies have shown significant conversion to CO2 under aerobic conditions.

In soil biodegradation studies of 1-methoxy-2-propanol and 1-phenoxy-2-propanol, the ultimate yields of ¹⁴CO₂ ranged from 40% to 65% of the initial concentration of the ¹⁴C-labeled test compounds. oup.comoup.com This indicates a substantial portion of the carbon from these glycol ethers is mineralized by soil microorganisms. The remaining carbon is likely incorporated into the microbial biomass or remains as soil-bound residues.

For tripropylene (B76144) glycol, which is structurally related to the compound of interest, safety data sheets indicate a theoretical carbon dioxide demand of 2.06 mg/mg and have shown a carbon dioxide generation of 60.1% in 28 days in a ready biodegradability test. carlroth.com Similarly, for tri(propylene glycol) monobutyl ether, the theoretical carbon dioxide demand is 2.304 mg/mg, and it is also considered readily biodegradable. carlroth.com

The complete mineralization of propylene glycol to carbon dioxide and water can be ensured under conditions where electron acceptors like oxygen or nitrate (B79036) are sufficiently available to prevent the formation of reduced fermentation products that can occur under anaerobic conditions. copernicus.org

Biotic Degradation by Specific Microorganisms (e.g., Fungi like Aspergillus versicolor)

Other fungi, such as the white-rot basidiomycete Coriolus versicolor (also known as Trametes versicolor), have demonstrated the ability to metabolize diphenyl ether herbicides, which also contain an ether linkage. nih.gov This degradation involves hydroxylation and other enzymatic reactions. nih.gov Fungal heme-thiolate peroxidases, known as unspecific peroxygenases (UPOs), are enzymes that can catalyze the oxidation of a wide range of compounds, including ethers. carlroth.com

The degradation of polyethers by microorganisms, including fungi, often involves the oxidation of terminal alcohol groups. nih.gov A biological Fenton-like mechanism has been proposed for the degradation of polyethylene glycol by a brown-rot fungus, which involves the production of extracellular oxidants. nih.gov Given the metabolic versatility of fungi like Aspergillus versicolor, it is plausible that they could contribute to the degradation of propylene glycol ethers, although specific pathways and efficiencies for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- would require empirical investigation.

Abiotic Degradation Processes in Aquatic Systems

Oxidation by Agents like Hydrogen Peroxide

The abiotic degradation of propylene glycol ethers in aquatic environments can occur through oxidation processes. Hydrogen peroxide (H₂O₂) is a common oxidizing agent that can contribute to the breakdown of these compounds, often in the presence of a catalyst or ultraviolet (UV) light in what are known as advanced oxidation processes (AOPs).

Studies on propylene glycol (PG) have shown that it can be oxidized using hydrogen peroxide. For example, a zirconium-based metal-organic framework (UiO-66) has been shown to catalyze the oxidation of PG by H₂O₂. researchgate.net This reaction primarily yields hydroxyacetone, with acetic acid as a main side product. researchgate.net The efficiency of this oxidation can be influenced by the solvent used. researchgate.net

The oxidation of propylene glycol methyl ether acetate (PGMEA) has been studied using ozone-based AOPs, including the use of H₂O₂. researchgate.net The presence of H₂O₂ and/or UV light significantly enhances the degradation of PGMEA compared to ozonation alone. researchgate.net This suggests that hydroxyl radicals, which are highly reactive and non-selective, are key species in the degradation process.

While direct studies on 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- are not available, the principles of oxidation with agents like hydrogen peroxide are broadly applicable to organic compounds with similar functional groups. The ether and alcohol moieties in the molecule would be susceptible to attack by hydroxyl radicals generated from H₂O₂.

Detection of Organic Acids and Aldehydes as Abiotic Degradation Products

The oxidation of propylene glycol and its ethers is expected to produce a range of smaller organic molecules, including organic acids and aldehydes.

In the catalytic oxidation of propylene glycol with hydrogen peroxide, acetic acid has been identified as a main side product. researchgate.net The thermal degradation of propylene glycol can also lead to the formation of aldehydes such as formaldehyde (B43269), acetaldehyde, and propionaldehyde. researchgate.net

The oxidation of 1-propanol, a related alcohol, with hydrogen peroxide has been shown to yield propionaldehyde, which is then further oxidized to propionic acid. rsc.org This indicates a stepwise oxidation of the alcohol group.

For ethylene (B1197577) glycol monoethyl ether, a related glycol ether, its degradation has been shown to produce ethoxyacetic acid. nih.gov By analogy, the oxidation of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- would likely lead to the cleavage of the ether bonds and the oxidation of the alcohol and ether-linked propyl groups, potentially forming a variety of smaller organic acids and aldehydes. The exact nature and distribution of these products would depend on the specific reaction conditions, such as the type of oxidant, presence of catalysts, and pH.

Environmental Persistence Modeling and Assessment for Glycol Ethers

The environmental persistence of glycol ethers, including 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, also known as dipropylene glycol propyl ether (DPnP), is evaluated through a combination of predictive modeling and experimental data. These assessments are crucial for understanding the potential long-term presence and behavior of these substances in various environmental compartments.

Regulatory bodies and researchers utilize various models to estimate the environmental fate of chemicals. A key tool in this process is the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). This suite of models predicts physical and chemical properties, as well as environmental fate endpoints, which are vital for a comprehensive risk assessment. For glycol ethers, these models provide insights into their potential for persistence, bioaccumulation, and toxicity (PBT).

Propylene glycol ethers are generally characterized by their ready degradation through both abiotic and biotic pathways, which limits their persistence in the environment. They typically exhibit high water solubility and low octanol-water partition coefficients, indicating a low likelihood of accumulation in aquatic food chains. researchgate.net In the atmosphere, they are expected to degrade through reactions with photochemically produced hydroxyl radicals. researchgate.net

A PBT assessment evaluates a substance against criteria for persistence, bioaccumulation, and toxicity. For a substance to be identified as a PBT substance, it must meet all three criteria. A substance is identified as very persistent and very bioaccumulative (vPvB) if it meets the two corresponding criteria. Based on available data for analogous substances and safety data for formulations, products containing 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- have been reported as not containing substances considered to be persistent, bioaccumulating, and toxic (PBT). pimber.ly

The environmental risk from propylene and dipropylene glycols is generally considered to be low due to their minimal environmental exposure under normal use scenarios and their very low toxicity to aquatic and terrestrial organisms. regulations.govregulations.gov

Detailed Research Findings and Data

While a complete, publicly available EPI Suite™ report for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is not readily accessible, data for the substance and its analogues, coupled with general knowledge of propylene glycol ethers, allows for a qualitative assessment. The available data indicates that this substance is not expected to be persistent in the environment.

The following tables present a compilation of available and estimated environmental fate and physicochemical properties for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-.

Physicochemical Properties of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₀O₃ | LookChem |

| Molecular Weight | 176.25 g/mol | LookChem |

| Boiling Point | 212 °C | Monument Chemical |

| Vapor Pressure | 0.1 mmHg @ 20°C | Monument Chemical |

Environmental Fate Data for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- (Experimental and Estimated)

| Parameter | Value/Interpretation | Source |

|---|---|---|

| Persistence | ||

| Biodegradation | Readily biodegradable | Ataman Kimya |

| Bioaccumulation | ||

| Octanol-Water Partition Coefficient (log Kow) | Not available | |

| Bioconcentration Factor (BCF) | Unlikely to bioaccumulate | Ataman Kimya |

| Mobility in Soil |

Theoretical and Computational Studies of 2 Propanol, 1 1 Methyl 2 Propoxyethoxy

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic characteristics. For 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, which possesses multiple rotatable bonds, a variety of conformations with different energy levels are possible.

Detailed research in this area often employs Density Functional Theory (DFT) for geometry optimization of the various possible conformers. uni-regensburg.de The choice of functional and basis set is crucial for obtaining accurate results. For instance, the BP functional with a TZVP basis set has been utilized in studies of similar propylene (B89431) glycol ethers. uni-regensburg.de The Conductor-like Screening Model for Real Solvents (COSMO-RS) can be subsequently applied to the optimized structures to calculate thermodynamic properties and phase equilibria. uni-regensburg.de In such studies, conformers with energies significantly higher than the most stable conformation (e.g., more than 8 kJ/mol) are often disregarded in further calculations. uni-regensburg.de

Table 1: Illustrative Data from Quantum Chemical Calculations for a Glycol Ether

| Calculated Property | Example Value | Method |

| Molecular Weight | 176.25 g/mol | PubChem 2.2 |

| Molecular Formula | C9H20O3 | PubChem 2.2 |

| InChIKey | WEZPLQKRXDBPEP-UHFFFAOYSA-N | InChI 1.07.2 |

| Computed Rotatable Bond Count | 8 | PubChem 2.2 |

| Most Stable Conformer Energy | -XXX.XXXX Hartrees | DFT/B3LYP/6-31G |

| Dipole Moment | X.XX Debye | DFT/B3LYP/6-31G |

Note: The data in this table is illustrative for a glycol ether and not specific to 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- due to the absence of published data for this specific compound.

Computational Modeling of Reaction Pathways and Transition States in Synthesis

The synthesis of propylene glycol ethers typically involves the reaction of propylene oxide with an alcohol, a process that can be catalyzed by acids or bases. researchgate.net Computational modeling, particularly using DFT, is a powerful tool to elucidate the mechanisms of these reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of the reaction.

For example, in the synthesis of propylene glycol butyl ether (PNB) from propylene oxide and n-butanol, DFT calculations have been used to explore the reaction pathways. researchgate.net Such studies can help in understanding the role of the catalyst and the factors that control the regioselectivity of the ring-opening of the epoxide. A proposed electrophilic-nucleophilic dual activation mechanism, when using ionic liquids as catalysts, has been investigated through these computational methods. researchgate.net Similarly, the synergistic catalytic effect of different active sites in a catalyst, such as the Ti-Al synergy in the direct synthesis of propylene glycol methyl ether, has been detailed from a microscopic perspective using DFT calculations. rsc.org These computational insights are crucial for optimizing reaction conditions and designing more efficient and selective catalysts.

Table 2: Example of Calculated Energetic Data for a Reaction Step in Glycol Ether Synthesis

| Species | Relative Energy (kcal/mol) | Computational Method |

| Reactants | 0.0 | DFT/B3LYP/6-31+G(d,p) |

| Transition State 1 | +15.2 | DFT/B3LYP/6-31+G(d,p) |

| Intermediate | -5.8 | DFT/B3LYP/6-31+G(d,p) |

| Transition State 2 | +12.5 | DFT/B3LYP/6-31+G(d,p) |

| Products | -20.1 | DFT/B3LYP/6-31+G(d,p) |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational modeling of reaction pathways.

Simulations of Degradation Mechanisms and Intermediate Species

Understanding the environmental fate of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is essential, and computational simulations can provide valuable insights into its degradation mechanisms. Both biotic and abiotic degradation pathways can be modeled. In abiotic degradation, the reaction with hydroxyl radicals (•OH) is often a key initial step in the atmospheric and aquatic breakdown of organic compounds. mdpi.com

Computational studies can model the abstraction of hydrogen atoms from the glycol ether backbone by •OH radicals, leading to the formation of various radical intermediates. mdpi.com The subsequent reactions of these intermediates, such as β-scission, can lead to the cleavage of ether bonds and the formation of smaller, oxygenated products. mdpi.com For instance, studies on the degradation of ethylene (B1197577) glycol monomethyl ether (EGME) have identified toxic metabolites like methoxyacetic acid and methoxy (B1213986) acetaldehyde. nih.gov While direct simulation data for the target compound is scarce, the principles from studies on other glycol ethers are applicable. nih.govnih.gov These simulations help in predicting the primary degradation products and assessing their potential environmental impact.

Table 3: Potential Intermediate Species in the Simulated Degradation of a Propylene Glycol Ether

| Intermediate Type | General Structure | Role in Degradation |

| Alkoxy Radical | R-O• | Formed after H-abstraction from an alcohol group |

| Carbon-centered Radical | •C-O-R | Formed after H-abstraction from a carbon atom |

| Peroxy Radical | R-OO• | Formed by the reaction of carbon-centered radicals with O2 |

| Aldehydes and Ketones | R-CHO, R-CO-R' | Stable degradation products |

| Carboxylic Acids | R-COOH | Further oxidation products |

Note: This table presents generalized intermediate species expected from the degradation of propylene glycol ethers based on known mechanisms for similar compounds.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in the condensed phase, providing a dynamic picture of intermolecular interactions. For 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- in aqueous or organic solutions, MD simulations can reveal details about its solvation structure, diffusion, and the nature of its interactions with solvent molecules.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion for a system containing a large number of molecules, MD simulations can track the trajectory of each atom over time. Analysis of these trajectories can yield properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute. nih.gov For a molecule like 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, which has both hydrogen bond donor (the hydroxyl group) and acceptor (the ether oxygens) capabilities, MD simulations can quantify the extent and dynamics of hydrogen bonding with protic solvents like water. nih.gov Such simulations are crucial for understanding the macroscopic properties of solutions containing this glycol ether, such as viscosity and miscibility.

Table 4: Illustrative Output from a Molecular Dynamics Simulation of a Glycol Ether in Water

| Property | Description | Example Finding |

| Radial Distribution Function (g(r)) | Probability of finding a water oxygen around the ether oxygen of the glycol ether. | A sharp first peak at ~2.8 Å indicates strong hydrogen bonding. |

| Coordination Number | Average number of water molecules in the first solvation shell. | An average of 2.5 water molecules are found in the first solvation shell of the hydroxyl group. |

| Self-Diffusion Coefficient | A measure of the translational mobility of the glycol ether in solution. | A value of X.X x 10^-6 cm²/s at 298 K. |

| Hydrogen Bond Lifetime | Average duration of a hydrogen bond between the glycol ether and water. | An average lifetime of a few picoseconds. |

Note: The findings in this table are illustrative and represent the type of data that can be obtained from MD simulations.

Advanced Solvent and Interaction Studies of 2 Propanol, 1 1 Methyl 2 Propoxyethoxy

Phase Behavior of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- in Binary and Ternary Mixtures

The phase behavior of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, a member of the propylene (B89431) glycol ether family, in mixtures is characterized by its amphiphilic nature, possessing both hydrophilic ether and hydroxyl functionalities, alongside a hydrophobic alkyl chain. This dual character governs its interaction with water and other components, leading to complex phase diagrams.

Determination of Lower Critical Solution Temperature (LCST) in Aqueous Mixtures

Aqueous mixtures of many glycol ethers exhibit a Lower Critical Solution Temperature (LCST), a temperature above which the components are no longer fully miscible and phase separation occurs. researchgate.netnist.gov This phenomenon is characteristic of systems with hydrogen bonding. researchgate.net The value of the LCST is a reflection of the balance between hydrophobic and hydrophilic interactions within the solution. A higher LCST generally indicates a greater hydrophilic character of the glycol ether. researchgate.net

For the series of propylene glycol ethers, an important trend has been observed: as the number of oxyalkylene repeating units increases, the glycol ether becomes more hydrophobic, which results in a decrease in its LCST. researchgate.net Conversely, for ethylene (B1197577) glycol ethers, the LCST tends to increase with more oxyalkylene units, indicating increased hydrophilicity. researchgate.net

Table 1: General LCST Trends for Propylene Glycol Ethers in Aqueous Mixtures

| Property | Trend with Increasing Oxyalkylene Units | Reference |

| Hydrophobicity | Increases | researchgate.net |

| LCST | Decreases | researchgate.net |

Influence of Salts on Solution Properties and Phase Equilibria

The addition of salts to aqueous solutions of glycol ethers can significantly alter their phase behavior, a phenomenon that is crucial in applications such as extraction processes. ufrn.br

Hofmeister Series Effects on 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- Aqueous Solutions

The influence of different salts on the phase separation temperature, or cloud point, of glycol ether solutions generally follows the Hofmeister series. uni-regensburg.deacs.org This series ranks ions based on their ability to "salt-out" or "salt-in" solutes in aqueous solutions. wikipedia.org "Salting-out" ions tend to lower the cloud point temperature, promoting phase separation at lower temperatures by strengthening hydrophobic interactions. ufrn.brwikipedia.org Conversely, "salting-in" ions can increase the cloud point. acs.org

For aqueous solutions of polymers like polyethylene (B3416737) glycol (PEG), the effects of salts on the cloud point follow the Hofmeister series, and the magnitude of this effect increases with polymer concentration. nih.gov This suggests that the phase separation arises from the immiscibility of different water structures formed around the polymer and the salt ions. nih.gov

Cation and Anion Specificity in Salt Effects

For nonionic surfactants, the addition of electrolytes can either increase or decrease the cloud point. researchgate.net For instance, in solutions of polyethoxylate surfactants, sodium chloride (NaCl) has a "salting-out" effect, leading to a decrease in the cloud point temperature. ufrn.brresearchgate.net The extent of this decrease is dependent on the salt concentration. ufrn.br This is attributed to the salt reducing the solubility of the surfactant in water. ufrn.br

Table 2: Expected Influence of Hofmeister Series Ions on the Cloud Point of Aqueous 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- Solutions

| Ion Type | Typical Ions | Expected Effect on Cloud Point | Reference |

| Kosmotropes (Salting-out) | SO₄²⁻, CO₃²⁻, F⁻ | Decrease | acs.org |

| Chaotropes (Salting-in) | I⁻, SCN⁻, ClO₄⁻ | Increase | acs.org |

Co-solubilization Mechanisms of Water and Hydrophobic Compounds by 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-

A primary industrial application of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- and other glycol ethers is their ability to act as coupling agents or co-solvents, facilitating the solubilization of water and hydrophobic substances. uni-regensburg.de This property is a direct result of their amphiphilic molecular structure.

The mechanism involves the hydrophobic part of the glycol ether molecule interacting with the nonpolar, hydrophobic compound, while the hydrophilic ether and hydroxyl groups interact with water through hydrogen bonding. This dual interaction allows for the formation of a stable, homogeneous solution from otherwise immiscible components. This capability is particularly valuable in the formulation of water-based coatings, where the glycol ether helps to solubilize resins in water. uni-regensburg.de Propylene glycol ethers, in general, are known for their good solvency for a wide variety of resins. atamankimya.com

Interaction with Polymeric Systems and Resins

2-Propanol, 1-(1-methyl-2-propoxyethoxy)- and related propylene glycol ethers are effective solvents for a broad range of polymeric systems and resins. This makes them valuable components in formulations for coatings, inks, and cleaners. solventis.netglycol-ethers.eu

They demonstrate good solvency for resins such as acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. atamankimya.comsolventis.net The interaction with these polymers is crucial for achieving desired properties in the final product, such as film formation in water-based paints, where the glycol ether acts as a coalescing agent.

Recent research has also explored the incorporation of propylene glycol ether moieties into polymer structures. For example, a methacrylate (B99206) monomer containing di(propylene glycol) side chains has been synthesized. rsc.org Homopolymers and copolymers of this monomer exhibit a thermoresponsive behavior in aqueous solutions, with the cloud point being dependent on the hydrophobic content and the molar mass. rsc.org In concentrated solutions, some of these copolymers were found to form gels. rsc.org This indicates the potential for creating new "smart" materials based on the interaction of propylene glycol ether structures within a polymer framework.

Table 3: Resin Solubility in Propylene Glycol Ethers

| Resin Type | Solubility | Reference |

| Acrylic | Good | atamankimya.com |

| Epoxies | Good | atamankimya.com |

| Alkyds | Good | atamankimya.com |

| Polyesters | Good | atamankimya.com |

| Nitrocellulose | Good | atamankimya.com |

| Polyurethanes | Good | atamankimya.com |

Design of Enzymatic Reaction Media Utilizing 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- as a Component

The design of effective reaction media is a critical aspect of enzymatic process engineering, aiming to enhance enzyme stability, activity, and substrate solubility. Organic solvents are often introduced into aqueous reaction media to create two-phase or co-solvent systems that can overcome the limitations of purely aqueous environments, particularly when dealing with hydrophobic substrates. 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, a member of the propylene glycol ether (P-series) family, has been identified as a beneficial component in such systems. ecetoc.org

Propylene glycol ethers are produced through the base-catalyzed reaction of propylene oxide with alcohols. These compounds are recognized for their excellent solvency for a wide range of substances, including both polar and non-polar materials, low toxicity, and good wetting ability. researchgate.net These characteristics make them suitable candidates for use as co-solvents in enzymatic reactions.

The mechanism of action involves the solvent's ability to disperse and solubilize compounds through interactions such as hydrogen bonding and van der Waals forces. Beyond simply dissolving the substrate, the presence of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- can also influence the enzyme itself. It has been noted that the compound can interact and bind with enzymes, which may lead to either activation or inhibition depending on the specific enzyme and the reaction conditions. The interaction between the solvent and the essential water layer at the enzyme's surface is a delicate balance. While some organic solvents can strip this crucial water layer and denature the enzyme, the properties of certain glycol ethers can help maintain a favorable microenvironment for catalysis. chemicalbook.com

The selection of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- as a component in enzymatic reaction media is therefore based on its ability to act as an effective coupling agent and solvent, creating a more favorable environment for the conversion of poorly soluble substrates.

Detailed Research Findings:

While specific kinetic data for enzymatic reactions utilizing 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is not widely published in publicly accessible literature, studies have reported on its functional impact. Research has demonstrated that its use as a co-solvent in enzymatic assays leads to increased reaction rates, attributed to the enhanced solubility of substrates. This effect is particularly valuable in biochemical applications involving hydrophobic substrates, where achieving effective mass transfer is often a rate-limiting step.

The table below summarizes the reported effects of using 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- as a component in enzymatic reaction media based on available research.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- | 29911-27-1 |

| Propylene Oxide | 75-56-9 |

Future Research Directions for 2 Propanol, 1 1 Methyl 2 Propoxyethoxy

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of glycol ethers, including 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, traditionally relies on the reaction of propylene (B89431) oxide with an alcohol. google.com Future research is increasingly directed towards developing more sustainable and efficient synthetic methodologies.